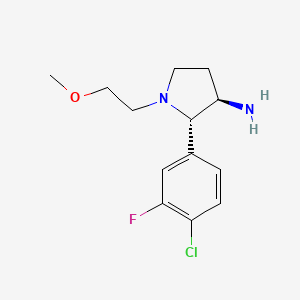

![molecular formula C15H17ClO6 B2614797 Diethyl 2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxymalonate CAS No. 400086-35-3](/img/structure/B2614797.png)

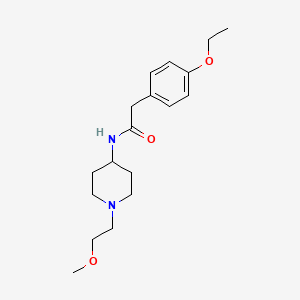

Diethyl 2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxymalonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “Diethyl 2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxymalonate” is an ester derivative with a chlorophenyl group. Ester compounds are often used in a variety of applications, including as solvents, plasticizers, and even in fragrances due to their pleasant smells .

Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple functional groups. The chlorophenyl group would contribute to the aromaticity of the compound, while the ester and ketone groups would add to its polarity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Given the presence of polar functional groups in this compound, it’s likely to have some degree of solubility in polar solvents . The chlorophenyl group might also contribute to its lipophilicity .Aplicaciones Científicas De Investigación

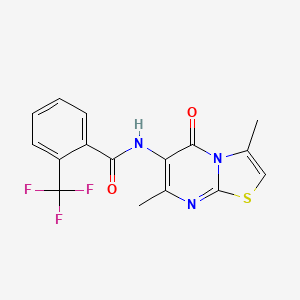

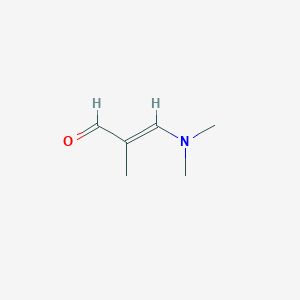

1. Organic Synthesis and Fluorination

Diethyl 2-alkyl-2-hydroxymalonates undergo reactions predominantly at the ester carbonyl, resulting in a variety of fluorinated compounds when reacted with DAST. These reactions have implications in the synthesis of nucleus- and side-chain polyfluorinated indoles, showcasing the compound's potential in creating complex fluorinated structures. The composition of the reaction products varies based on the conditions, demonstrating the versatility of this compound in organic synthesis (Lepri et al., 2015).

2. Intermediary in Drug Synthesis

Diethyl 2-(2-chloronicotinoyl)malonate serves as an important water-soluble carboxylic acid intermediate in the synthesis of small molecule anticancer drugs. This study emphasizes the compound's role in synthesizing complex pharmaceuticals, with the paper detailing a swift and efficient method for its synthesis, highlighting its significance in drug development (Xiong et al., 2018).

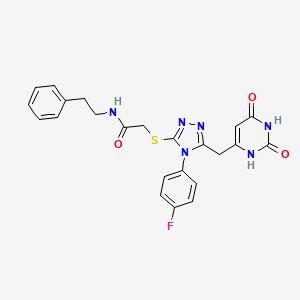

3. Antimicrobial Activity

In the domain of antimicrobial research, derivatives of diethyl 2-(ethoxymethylene)malonate have been synthesized and evaluated for their potency against Helicobacter pylori, a bacterium known to cause ulcers. This study provides a foundation for further exploration into the antimicrobial properties of compounds synthesized using diethyl 2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxymalonate (Khan et al., 2013).

4. Chemical Reaction Mechanisms

The compound is a key participant in complex chemical reactions. For example, reactions involving diphenylamine and diethyl 2-phenylmalonate lead to a series of chemical transformations, culminating in the formation of various products, including 3-chloro-1,3-diphenylquinoline-2,4(1H,3H)-dione. This illustrates the compound's utility in understanding reaction mechanisms and pathways in organic chemistry (Zhou & Li, 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

diethyl 2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxypropanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClO6/c1-3-21-13(18)15(20,14(19)22-4-2)9-12(17)10-5-7-11(16)8-6-10/h5-8,20H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJZWHBQVHWIKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)(C(=O)OCC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-6-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2614715.png)

![5-[1-(3,4-Difluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2614717.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide](/img/structure/B2614729.png)

![8-(2-fluorophenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2614730.png)

![ethyl N-[1-(diphenylphosphoryl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B2614732.png)

![[6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2614735.png)